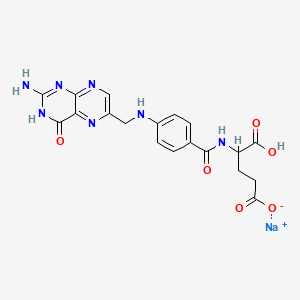
Sodium 4-(4-(((2-amino-4-oxo-3,4-dihydropteridin-6-yl)methyl)amino)benzamido)-4-carboxybutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 4-(4-(((2-amino-4-oxo-3,4-dihydropteridin-6-yl)methyl)amino)benzamido)-4-carboxybutanoate is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structure, which includes a pteridine ring system, making it a valuable molecule in biochemical and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 4-(4-(((2-amino-4-oxo-3,4-dihydropteridin-6-yl)methyl)amino)benzamido)-4-carboxybutanoate involves multiple steps. One common method includes the reaction of 2,4,5-triamino-6-hydroxy-pyrimidine sulfate with N-amino-benzoyl glutamate in the presence of sodium acetate and sodium metabisulfite. The reaction is typically carried out in water at elevated temperatures, followed by the addition of trichloroacetone .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes rigorous quality control measures to ensure the consistency and safety of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Sodium 4-(4-(((2-amino-4-oxo-3,4-dihydropteridin-6-yl)methyl)amino)benzamido)-4-carboxybutanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the pteridine ring system.
Substitution: Substitution reactions often involve the amino groups, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen, sodium metabisulfite, and various oxidizing agents. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of pteridine derivatives, while reduction can yield different amino-substituted compounds .
Wissenschaftliche Forschungsanwendungen
Sodium 4-(4-(((2-amino-4-oxo-3,4-dihydropteridin-6-yl)methyl)amino)benzamido)-4-carboxybutanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Plays a role in studying enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialized chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of Sodium 4-(4-(((2-amino-4-oxo-3,4-dihydropteridin-6-yl)methyl)amino)benzamido)-4-carboxybutanoate involves its interaction with specific molecular targets. The compound binds to enzymes and receptors, influencing various biochemical pathways. Its effects are mediated through the modulation of enzyme activity and receptor signaling, leading to changes in cellular functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(((2-Amino-4-oxo-3,4-dihydropteridin-6-yl)methyl)(nitroso)amino)benzoyl-L-glutamic Acid: Shares a similar pteridine ring structure but with different functional groups.
(S)-2-(4-(((2-Amino-4-oxo-3,4-dihydropteridin-6-yl)methyl)amino)benzamido)pentanedioic Acid: Another compound with a similar core structure but different side chains.
Uniqueness
What sets Sodium 4-(4-(((2-amino-4-oxo-3,4-dihydropteridin-6-yl)methyl)amino)benzamido)-4-carboxybutanoate apart is its specific combination of functional groups, which confer unique biochemical properties. This makes it particularly valuable in research focused on enzyme interactions and metabolic pathways.
Eigenschaften
Molekularformel |
C19H18N7NaO6 |
|---|---|
Molekulargewicht |
463.4 g/mol |
IUPAC-Name |
sodium;4-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-5-hydroxy-5-oxopentanoate |
InChI |
InChI=1S/C19H19N7O6.Na/c20-19-25-15-14(17(30)26-19)23-11(8-22-15)7-21-10-3-1-9(2-4-10)16(29)24-12(18(31)32)5-6-13(27)28;/h1-4,8,12,21H,5-7H2,(H,24,29)(H,27,28)(H,31,32)(H3,20,22,25,26,30);/q;+1/p-1 |
InChI-Schlüssel |
ZTYOEHTVHXWFJT-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)NC(CCC(=O)[O-])C(=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


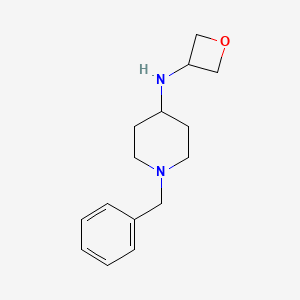
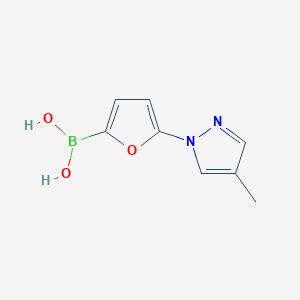
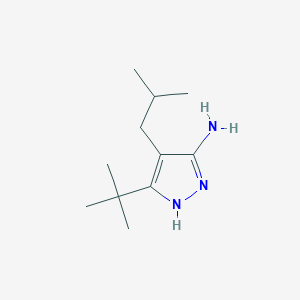
![6-Methoxy-[1,2,4]triazolo[1,5-b]pyridazin-2-amine](/img/structure/B13345393.png)
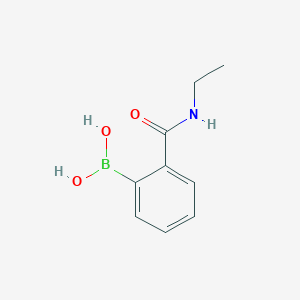
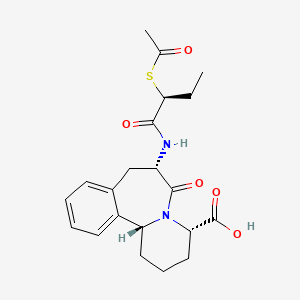
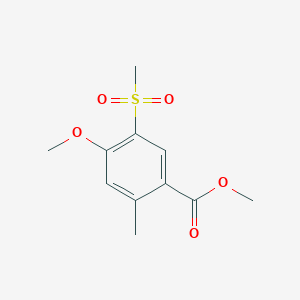

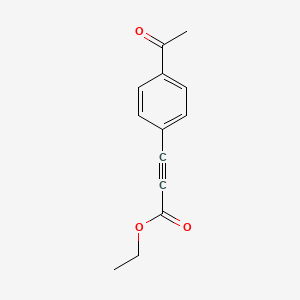
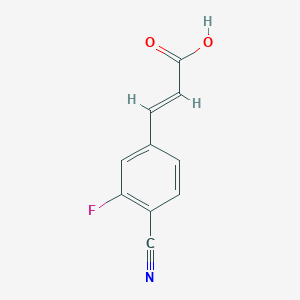
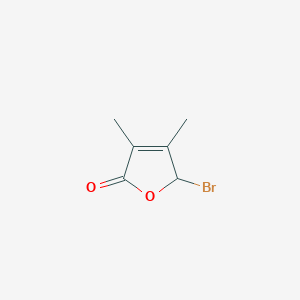

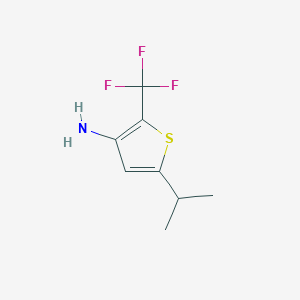
![2-(4H-thieno[3,2-b]pyrrol-6-yl)ethanamine](/img/structure/B13345465.png)
